1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one is a complex organic compound belonging to the class of isoflavonoids. It is characterized by its unique structure, which includes multiple hydroxyl groups and a prenylated side chain. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one typically involves multiple steps, including the formation of the benzofurochromen core and the introduction of hydroxyl and prenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzofurochromen core.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Prenylation reactions: to attach the 3-methylbut-2-enyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions , while the prenylated side chain may enhance its lipophilicity and cell membrane permeability . These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8,9-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-4,7-bis(3-methylbut-2-enyl)- 1benzofuro[2,3-b]chromen-11-one .
- 1,3,8,10-Tetrahydroxy-2-methyl-4,9-bis(3-methylbut-2-enyl)- 1benzofuro[2,3-b]chromen-11-one .
Uniqueness
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one is unique due to its specific arrangement of hydroxyl groups and the presence of a prenylated side chain
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3 |
InChI Key |
BGGHUJKZYHZOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.